molecular formula C19H24N4O5S B2590061 N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-methoxybenzyl)oxalamide CAS No. 899751-35-0

N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-methoxybenzyl)oxalamide

Cat. No. B2590061
CAS RN: 899751-35-0
M. Wt: 420.48
InChI Key: GYMKHBDEUSVLAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-methoxybenzyl)oxalamide is a useful research compound. Its molecular formula is C19H24N4O5S and its molecular weight is 420.48. The purity is usually 95%.
BenchChem offers high-quality N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-methoxybenzyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-methoxybenzyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

a. In-Cell Electron Paramagnetic Resonance (EPR) and Pulsed Electron-Electron Double Resonance (PELDOR) Experiments: Researchers use stable paramagnetic agents like nitroxides to perform in-cell EPR and PELDOR experiments. These techniques allow the study of protein dynamics, interactions, and conformational changes within living cells .

b. In Vivo NMR and EPR Imaging: Nitroxides are employed as contrast agents in in vivo nuclear magnetic resonance (NMR) and EPR imaging. Their stability ensures that the radical center remains detectable over extended periods, enabling non-invasive imaging of tissues and organs .

Sustainable Materials: Furan Derivatives

The compound’s structure contains a furan moiety, which is significant for sustainable materials. For instance:

a. Polyester Production: Furan derivatives, including 2,5-furandicarboxylic acid (FDCA), are considered eco-friendly alternatives to petroleum-based monomers in polyester production . The compound’s furan ring may contribute to similar applications.

Organic Synthesis and Chemical Reactions

The tert-butyl and methoxy substituents make this compound interesting for various chemical reactions:

a. Electrosynthesis: Conditions for the production of N-tert-butyl-2-benzothiazolesulfenamide (TBBS) involve oxidative condensation of 2-mercaptobenzothiazole and tert-butylamine. TBBS is used as an accelerator in rubber vulcanization .

Optical Brighteners

The compound’s benzoxazole and thiophene moieties suggest applications in optical brighteners:

a. Conversion of UV Light to Visible Light: 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene acts as an optical brightener, converting UV light into visible light. It finds use in thermoplastic resins, acrylics, polyester fibers, paints, coatings, and printing inks .

properties

IUPAC Name

N'-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-[(2-methoxyphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O5S/c1-19(2,3)23-16(13-10-29(26,27)11-14(13)22-23)21-18(25)17(24)20-9-12-7-5-6-8-15(12)28-4/h5-8H,9-11H2,1-4H3,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYMKHBDEUSVLAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=C2CS(=O)(=O)CC2=N1)NC(=O)C(=O)NCC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.